![molecular formula C14H12FNO2 B5817720 4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)

4-[(2-fluorobenzyl)oxy]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

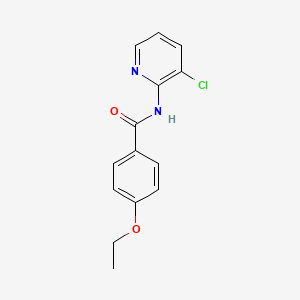

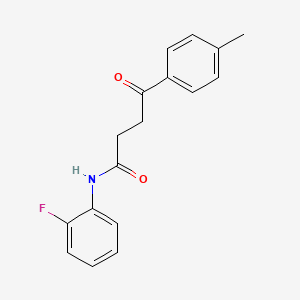

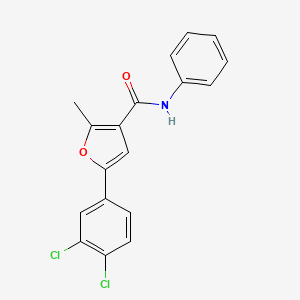

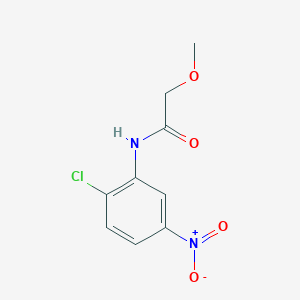

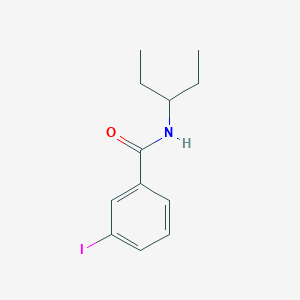

“4-[(2-fluorobenzyl)oxy]benzamide” is a chemical compound with the empirical formula C14H11FO3 . It has a molecular weight of 246.23 . It is a solid substance .

Synthesis Analysis

The synthesis of benzamides, which includes “4-[(2-fluorobenzyl)oxy]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-[(2-fluorobenzyl)oxy]benzamide” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=CC=CC=C2F . This indicates the presence of a benzamide group attached to a fluorobenzyl group via an oxygen atom . Physical And Chemical Properties Analysis

“4-[(2-fluorobenzyl)oxy]benzamide” is a solid substance . Its molecular weight is 246.23 . The compound’s InChI key is PKWADBDVMROXJB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Inhibition of PARP10/ARTD10

OUL35 derivative 32 is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10 . It has an IC50 of 230 nM and can rescue HeLa cells from ARTD10-induced cell death . This application is particularly relevant in the field of cancer research, where inhibition of PARP10/ARTD10 could potentially be used as a therapeutic strategy .

Structural Studies

The compound has been used in structural studies, specifically in the study of the PARP15 catalytic domain mutant (Y598L) in complex with OUL35 . This kind of application is crucial in understanding the molecular mechanisms of enzymes and can aid in the development of new drugs .

Leukemia Treatment

OUL35 derivative 32 has been identified as a potential therapeutic agent in the treatment of leukemia . It was found to alleviate myeloid hyperplasia induced by the E2A-PBX1 fusion protein in zebrafish and inhibit the growth and oncogenicity of human pre-B ALL cells with E2A-PBX1 .

Targeting TNF/IL-17/MAPK Signaling Pathway

The compound has been found to target the TNF/IL-17/MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation and cell growth, and its dysregulation is associated with several diseases, including cancer .

Drug Discovery

OUL35 derivative 32 is a valuable tool in drug discovery . Its unique structure and properties make it a useful starting point for the development of new drugs .

Antioxidant Activity

Benzamides, the class of compounds to which OUL35 derivative 32 belongs, have been found to exhibit antioxidant activity . This property could potentially be harnessed in the development of treatments for diseases associated with oxidative stress .

Mecanismo De Acción

Target of Action

The primary target of OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is the enzyme ARTD10 (PARP-10) . ARTD10 is a mono-ADP-ribosyltransferase that carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

OUL35 derivative 32 acts as a potent and selective inhibitor of ARTD10 . It binds to endogenous ARTD10 in cells, inhibiting its activity . This compound has an IC50 value of 230 nM, indicating its high potency .

Biochemical Pathways

ARTD10 plays a role in various cellular signaling events and DNA repair processes . By inhibiting ARTD10, OUL35 derivative 32 can influence these pathways.

Result of Action

OUL35 derivative 32 has been shown to rescue HeLa cells from ARTD10-induced cell death . This suggests that the compound’s action results in a protective effect on cells under certain conditions. Additionally, it has been found to sensitize cells to DNA damage .

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHAVVDXPGTLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)

![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)

![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)